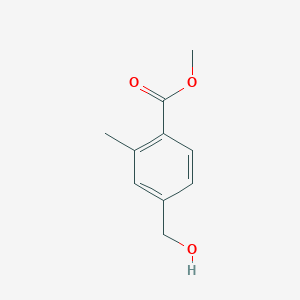

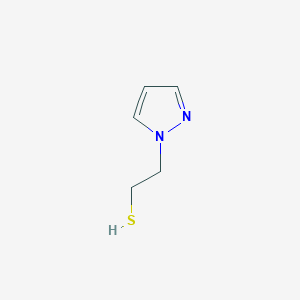

![molecular formula C9H8BrN3 B1290054 6-Bromo-3-cyclopropyl-[1,2,4]triazolo[4,3-A]pyridine CAS No. 668990-80-5](/img/structure/B1290054.png)

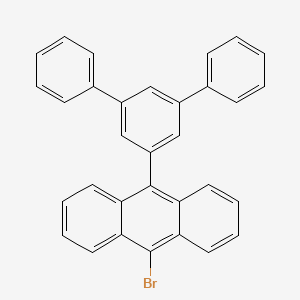

6-Bromo-3-cyclopropyl-[1,2,4]triazolo[4,3-A]pyridine

説明

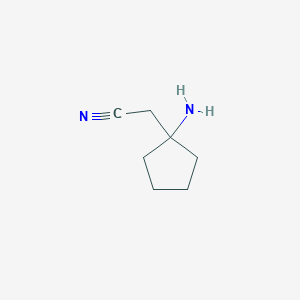

“6-Bromo-3-cyclopropyl-[1,2,4]triazolo[4,3-A]pyridine” is a chemical compound with the CAS Number: 668990-80-5. It has a molecular weight of 238.09 and its IUPAC name is 6-bromo-3-cyclopropyl [1,2,4]triazolo [4,3-a]pyridine .

Molecular Structure Analysis

The InChI code for this compound is 1S/C9H8BrN3/c10-7-3-4-8-11-12-9 (6-1-2-6)13 (8)5-7/h3-6H,1-2H2 . This code provides a unique identifier for the molecular structure of the compound.Physical And Chemical Properties Analysis

This compound is a solid at room temperature. It should be stored in a sealed container in a dry environment .科学的研究の応用

Medicinal Chemistry: Antimicrobial Agents

The compound has been explored for its potential as a core structure in the development of new antimicrobial agents. Its derivatives have shown inhibitory activity against bacteria such as Staphylococcus aureus and Escherichia coli, which are common culprits in infections .

Agriculture: Antifungal and Insecticidal Properties

In the agricultural sector, derivatives of this compound have been tested for their antifungal and insecticidal activities. They have shown promising results against plant pathogens like Rhizoctonia cerealis and pests, offering a potential for the development of new agrochemicals .

Materials Science: Organic Synthesis Intermediate

This compound serves as an intermediate in the synthesis of various organic materials. Its bromine atom can be used for further functionalization, making it a valuable building block in creating complex organic molecules for materials science applications .

Environmental Science: Pollutant Degradation

Research has been conducted to utilize this compound in the degradation of environmental pollutants. Its reactive nature allows it to participate in chemical reactions that break down harmful substances, aiding in environmental cleanup efforts .

Chemical Synthesis: Palladium-Catalyzed Reactions

In chemical synthesis, this compound is used in palladium-catalyzed cross-coupling reactions. Its structure is conducive to forming bonds with other organic fragments, leading to the creation of diverse chemical entities .

Biochemistry: Enzyme Inhibition Studies

The compound’s derivatives are being studied for their potential to inhibit enzymes that are crucial in disease pathways. This could lead to the development of new drugs that target specific biochemical reactions within the body .

Safety and Hazards

作用機序

Target of Action

Similar compounds have been shown to exhibit inhibitory activity against certain enzymes

Mode of Action

The exact mode of action of 6-Bromo-3-cyclopropyl-[1,2,4]triazolo[4,3-A]pyridine is currently unknown due to the lack of specific information . This interaction could potentially inhibit or enhance the activity of the target, depending on the nature of the interaction.

Biochemical Pathways

Based on the antifungal and insecticidal activities of similar compounds , it can be inferred that the compound may interfere with pathways essential for the growth and survival of certain organisms.

Result of Action

Similar compounds have shown significant inhibitory activity, suggesting that this compound may also have potent effects at the molecular and cellular level .

特性

IUPAC Name |

6-bromo-3-cyclopropyl-[1,2,4]triazolo[4,3-a]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrN3/c10-7-3-4-8-11-12-9(6-1-2-6)13(8)5-7/h3-6H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWOJTEGIQBVJBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NN=C3N2C=C(C=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00623657 | |

| Record name | 6-Bromo-3-cyclopropyl[1,2,4]triazolo[4,3-a]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00623657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

668990-80-5 | |

| Record name | 6-Bromo-3-cyclopropyl[1,2,4]triazolo[4,3-a]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00623657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。